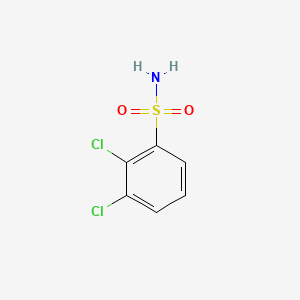
2,3-Dichlorobenzenesulfonamide
Descripción general
Descripción
2,3-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties .
Análisis Bioquímico
Biochemical Properties
2,3-Dichlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase, among others . These interactions are primarily electrostatic and noncovalent, allowing this compound to inhibit the activity of these enzymes effectively. This inhibition can lead to various downstream effects on cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, derivatives of this compound have shown notable anticancer effects by arresting the cell cycle, depolarizing the mitochondrial membrane, and activating caspases . These actions can lead to apoptosis and reduced cell proliferation. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further affecting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The sulfonamide moiety of the compound engages in electrostatic and noncovalent bonding with protein residues at receptor binding sites . This interaction inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase, leading to changes in gene expression and cellular function. The compound’s ability to inhibit multiple enzymes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 224-225°C . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained enzyme inhibition and changes in cellular metabolism. In vivo studies are needed to further elucidate the long-term effects and potential degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity At higher doses, toxic effects such as liver and kidney damage have been observed
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism and detoxification of the compound. The metabolic pathways of this compound can influence its efficacy and toxicity in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles such as the mitochondria, where it exerts its effects on enzyme activity and cellular metabolism. The subcellular localization of this compound is a critical factor in determining its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzenesulfonamide can be synthesized through the sulfonation of 2,3-dichlorobenzene followed by the introduction of the sulfonamide group. The typical synthetic route involves the reaction of 2,3-dichlorobenzene with chlorosulfonic acid to form 2,3-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
2,3-Dichlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,4-Dichlorobenzenesulfonamide: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
3,4-Dichlorobenzenesulfonamide: Chlorine atoms are substituted at the 3rd and 4th positions.
2,5-Dichlorobenzenesulfonamide: Chlorine atoms are substituted at the 2nd and 5th positions.
Uniqueness: 2,3-Dichlorobenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to participate in certain reactions and its interaction with biological targets .
Propiedades
IUPAC Name |
2,3-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJARBNAXWFCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429135 | |
| Record name | 2,3-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82967-94-0 | |
| Record name | 2,3-Dichlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082967940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS2XA628M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,3-dichlorobenzenesulfonamide contribute to its activity as a CCR4 antagonist?
A1: While the paper focuses on derivatives of this compound, it highlights that this specific structure was not ideal for CCR4 antagonism. The research aimed to identify modifications that would improve its activity. X-ray diffraction studies revealed that incorporating a pyrazole ring led to intramolecular hydrogen bonding with the sulfonamide NH group. This interaction promoted a "clip or orthogonal conformation," believed to be crucial for binding to CCR4 []. Replacing the this compound with a 5-chlorothiophenesulfonamide further enhanced the compound's properties. Ultimately, the study demonstrated that simply having the this compound moiety wasn't sufficient for optimal activity; specific structural modifications were needed to improve binding and achieve desirable CCR4 antagonism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
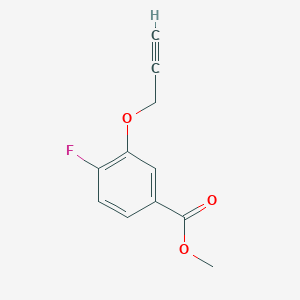
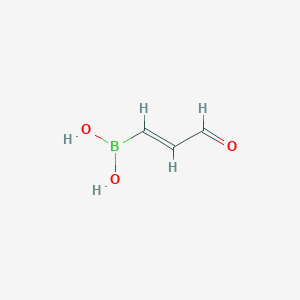

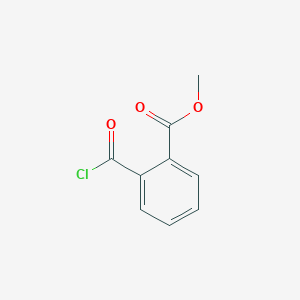
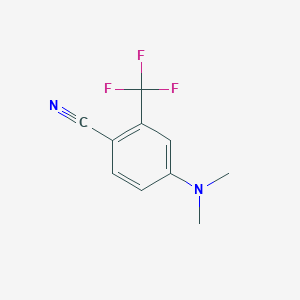
![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)
![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)
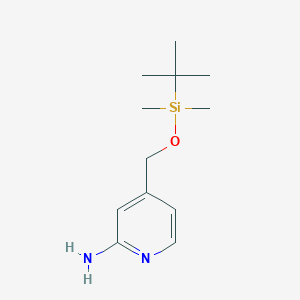
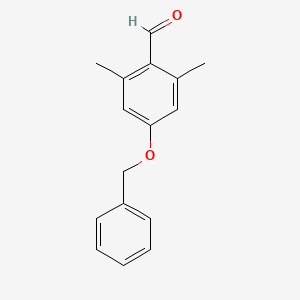
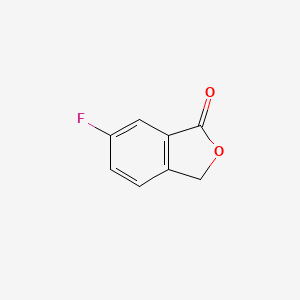
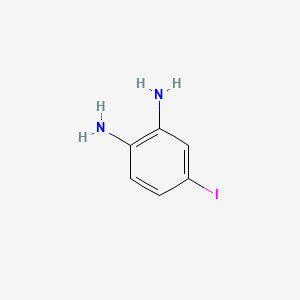
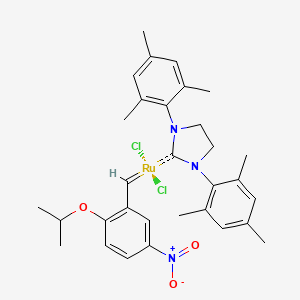
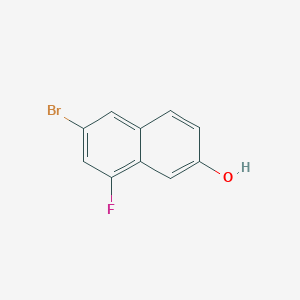
![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)
